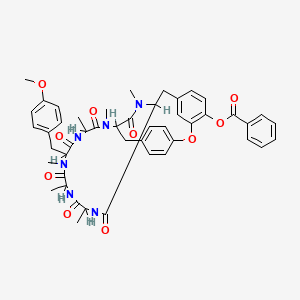
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate is a complex organic compound with the molecular formula C47H52N6O10. It is known for its intricate structure and significant potential in various scientific fields. This compound is characterized by its high molecular weight of 860.95 g/mol and a density of 1.193 g/cm³ .
Preparation Methods
The synthesis of 5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate involves multiple steps. The primary synthetic route includes the reaction of bouvardin with N-methyl-L-tyrosine in the presence of benzoic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Chemical Reactions Analysis
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on cellular processes and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, altering their function and affecting cellular processes. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
5-(N-Methyl-L-tyrosine)bouvardin benzoate hydrate can be compared with other similar compounds, such as:
Bouvardin: A related compound with similar structural features but lacking the N-methyl-L-tyrosine and benzoate groups.
N-Methyl-L-tyrosine: A simpler compound that is a precursor in the synthesis of this compound.
Benzoic Acid Derivatives: Compounds that share the benzoate group but differ in other structural aspects.
Properties
CAS No. |
86229-85-8 |
|---|---|
Molecular Formula |
C47H52N6O10 |
Molecular Weight |
860.9 g/mol |
IUPAC Name |
[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] benzoate |
InChI |
InChI=1S/C47H52N6O10/c1-27-41(54)49-28(2)44(57)51(4)36(23-30-13-18-34(61-7)19-14-30)43(56)50-29(3)45(58)53(6)38-24-31-15-20-35(21-16-31)62-40-26-32(25-37(42(55)48-27)52(5)46(38)59)17-22-39(40)63-47(60)33-11-9-8-10-12-33/h8-22,26-29,36-38H,23-25H2,1-7H3,(H,48,55)(H,49,54)(H,50,56) |
InChI Key |
UJNACJCMUQMILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC(=O)C5=CC=CC=C5)C)C)CC6=CC=C(C=C6)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


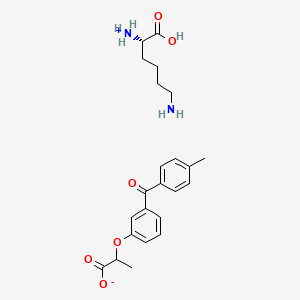
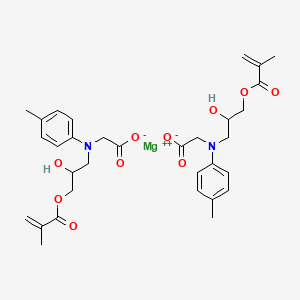
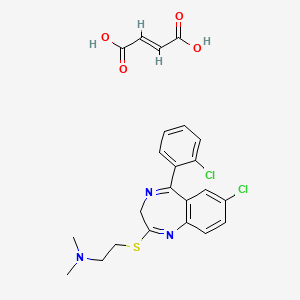

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
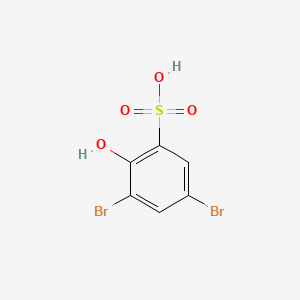
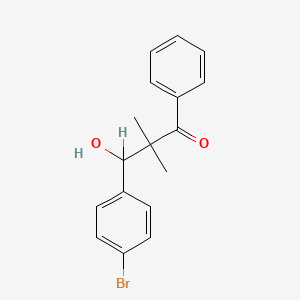
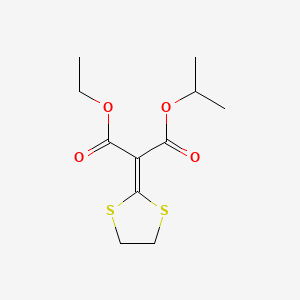
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
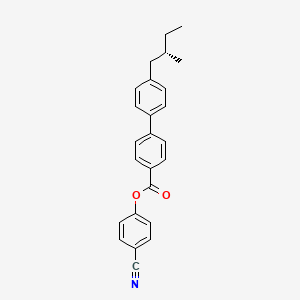
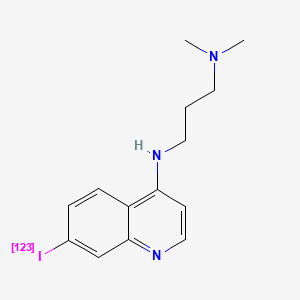
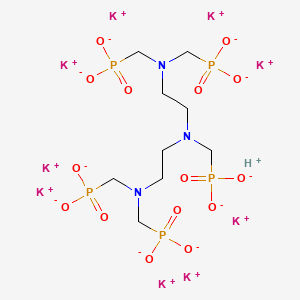
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

